molecular formula C15H13FO2 B1299980 2'-(4-Fluorobenzyloxy)acetophenone CAS No. 400878-24-2

2'-(4-Fluorobenzyloxy)acetophenone

Cat. No. B1299980
M. Wt: 244.26 g/mol
InChI Key: GVLDMYWQSWDCMI-UHFFFAOYSA-N
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Description

2'-(4-Fluorobenzyloxy)acetophenone is a fluorinated acetophenone derivative. Acetophenone itself is a significant industrial intermediate, typically produced by the Friedel-Crafts acylation reaction. However, this traditional method suffers from low reactivity and serious equipment corrosion issues . The presence of a fluorine atom in the 2'-(4-Fluorobenzyloxy)acetophenone molecule could influence its physical and chemical properties, as well as its reactivity and potential applications in various fields, including pharmaceuticals .

Synthesis Analysis

The synthesis of acetophenone derivatives can be achieved through various methods. One such method is the direct oxidation of ethylbenzene to acetophenone using molecular oxygen, which is considered more benign and cost-effective compared to the Friedel-Crafts acylation. The use of NHPI/Co(II) as a catalyst in hexafluoropropan-2-ol (HFIP) has been shown to significantly enhance the transformation efficiency of ethylbenzene to acetophenone . Although the paper does not directly discuss the synthesis of 2'-(4-Fluorobenzyloxy)acetophenone, the principles of selective oxidation could be applicable.

Molecular Structure Analysis

The molecular structure of 2'-(4-Fluorobenzyloxy)acetophenone is characterized by the presence of a fluorine atom, which can influence the molecule's conformation. Studies on 2'-fluoro-substituted acetophenone derivatives have shown that they form exclusively s-trans conformers in solution. This conformational preference is revealed by through-space spin-spin couplings (TS-couplings) observed in NMR spectra and is consistent with DFT calculations. The s-trans conformation is favored due to the potential repulsion between the fluorine and oxygen atoms in the s-cis conformation .

Chemical Reactions Analysis

The reactivity of acetophenone derivatives can be influenced by the presence of substituents such as fluorine. While the papers provided do not directly address the chemical reactions of 2'-(4-Fluorobenzyloxy)acetophenone, the immunosuppressive activity of a related compound, 3-acetyl-5-(4-fluorobenzylidene)-4-hydroxy-2-oxo-2:5-dihydrothiophen, suggests that fluorinated acetophenone derivatives can exhibit significant biological activity . This implies that 2'-(4-Fluorobenzyloxy)acetophenone could potentially participate in reactions relevant to medicinal chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetophenone derivatives are crucial for their industrial and pharmaceutical applications. The presence of a fluorine atom can affect properties such as solubility, boiling point, and reactivity. For instance, the conformational analysis of fluorinated acetophenone derivatives provides insights into their potential interactions in biological systems, which is valuable for drug design . Additionally, the enzymatic Baeyer-Villiger oxidation of 4-hydroxyacetophenone to 4-hydroxyphenyl acetate by 4-hydroxyacetophenone monooxygenase from Pseudomonas fluorescens suggests that acetophenone derivatives can be metabolized by specific enzymes, which is important for understanding their behavior in biological systems .

Scientific Research Applications

Biological Baeyer–Villiger Oxidation and Industrial Applications

The biological Baeyer–Villiger oxidation of various fluorinated acetophenones, including 2'-(4-Fluorobenzyloxy)acetophenone, was studied using 19F nuclear magnetic resonance (NMR). This study highlighted the conversion of these compounds in both whole cells of Pseudomonas fluorescens and incubations with purified 4′-hydroxyacetophenone monooxygenase (HAPMO), leading to the production of valuable synthons for the industrial synthesis of chemicals. The research found that whole cells converted 4′-fluoroacetophenone to 4-fluorophenol and 4′-fluoro-2′-hydroxyacetophenone to 4-fluorocatechol without accumulating 4′-fluorophenyl acetates, demonstrating potential for environmentally friendly chemical production processes (Moonen, Rietjens, & van Berkel, 2001).

Organic Synthesis and Catalysis

Another application involves the synthesis of 3-oxo quinoline derivatives via iridium-catalyzed dehydrogenative annulation between 2-aminobenzylalcohols and phenoxy acetophenones. This method demonstrates an operationally simple reaction that tolerates a wide scope of substrates, showing the versatility of 2'-(4-Fluorobenzyloxy)acetophenone in facilitating the preparation of complex organic molecules (Zhang et al., 2023).

Antimicrobial Activity

The Mannich reaction of 4-fluorobezaldehyde, selected acetophenone derivatives including 2'-(4-Fluorobenzyloxy)acetophenone, and various anilines catalyzed by silica sulfuric acid resulted in the synthesis of β-amino carbonyl derivatives. These compounds exhibited antimicrobial activity, suggesting potential pharmaceutical applications. The study underscores the role of 2'-(4-Fluorobenzyloxy)acetophenone in developing new antimicrobial agents (El-bayouki et al., 2012).

Green Chemistry and Catalysis

The use of 2'-(4-Fluorobenzyloxy)acetophenone in green chemistry was highlighted in the acylation of resorcinol with acetic acid to produce 2',4'-dihydroxyacetophenone (resoacetophenone), a commercially important intermediate. This process exemplifies the potential of using benign catalysts and environmentally friendly reactions in chemical synthesis, aligning with the principles of green chemistry (Yadav & Joshi, 2002).

Electrochemical Studies and Material Science

Furthermore, the electrochemical study on the reduction of acetophenone in different media underlines the unique properties of fluorinated acetophenones, including 2'-(4-Fluorobenzyloxy)acetophenone, in facilitating various chemical reactions. This study provides insights into the electrochemical behavior of these compounds, potentially leading to applications in material science and synthesis (Zhao et al., 2011).

Safety And Hazards

2’-(4-Fluorobenzyloxy)acetophenone is classified as a combustible liquid and is harmful if swallowed . It can cause serious eye irritation .

Relevant Papers Relevant papers related to 2’-(4-Fluorobenzyloxy)acetophenone can be found on the Sigma-Aldrich website . These papers may provide further information on the compound’s properties, uses, and potential applications.

properties

IUPAC Name

1-[2-[(4-fluorophenyl)methoxy]phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO2/c1-11(17)14-4-2-3-5-15(14)18-10-12-6-8-13(16)9-7-12/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVLDMYWQSWDCMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1OCC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10353296
Record name 2'-(4-Fluorobenzyloxy)acetophenone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-(4-Fluorobenzyloxy)acetophenone

CAS RN

400878-24-2
Record name 1-[2-[(4-Fluorophenyl)methoxy]phenyl]ethanone
Source CAS Common Chemistry
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Record name 2'-(4-Fluorobenzyloxy)acetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 400878-24-2
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